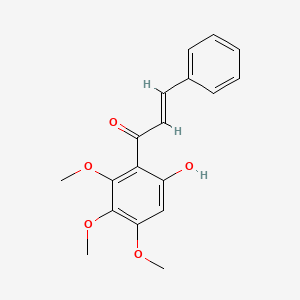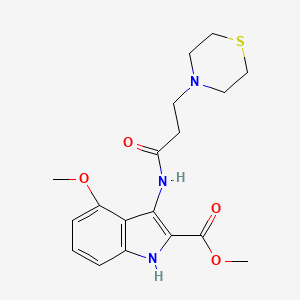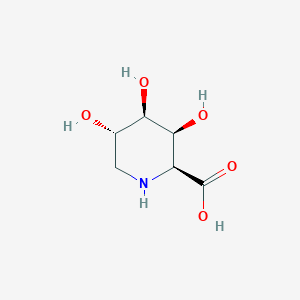![molecular formula C21H26N2O3 B14145150 methyl N-[(4-phenylbutan-2-yl)carbamoyl]-L-phenylalaninate CAS No. 1173683-84-5](/img/structure/B14145150.png)
methyl N-[(4-phenylbutan-2-yl)carbamoyl]-L-phenylalaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-[(4-phenylbutan-2-yl)carbamoyl]-L-phenylalaninate is a complex organic compound that belongs to the class of carbamates This compound is characterized by its unique molecular structure, which includes a phenylalanine derivative and a phenylbutan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(4-phenylbutan-2-yl)carbamoyl]-L-phenylalaninate typically involves the reaction of L-phenylalanine with methyl N-(4-phenylbutan-2-yl)carbamate. This reaction is usually carried out under controlled conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure consistency and efficiency, with stringent quality control measures in place to monitor the purity and composition of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-[(4-phenylbutan-2-yl)carbamoyl]-L-phenylalaninate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl N-[(4-phenylbutan-2-yl)carbamoyl]-L-phenylalaninate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which methyl N-[(4-phenylbutan-2-yl)carbamoyl]-L-phenylalaninate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other carbamates and phenylalanine derivatives, such as:
- Methyl N-(4-phenylbutan-2-yl)carbamate
- L-phenylalanine methyl ester
Uniqueness
What sets methyl N-[(4-phenylbutan-2-yl)carbamoyl]-L-phenylalaninate apart is its unique combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
1173683-84-5 |
|---|---|
Molekularformel |
C21H26N2O3 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
methyl (2S)-3-phenyl-2-(4-phenylbutan-2-ylcarbamoylamino)propanoate |
InChI |
InChI=1S/C21H26N2O3/c1-16(13-14-17-9-5-3-6-10-17)22-21(25)23-19(20(24)26-2)15-18-11-7-4-8-12-18/h3-12,16,19H,13-15H2,1-2H3,(H2,22,23,25)/t16?,19-/m0/s1 |
InChI-Schlüssel |
VLHIWVRDZOEAOF-CVMIBEPCSA-N |
Isomerische SMILES |
CC(CCC1=CC=CC=C1)NC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC |
Kanonische SMILES |
CC(CCC1=CC=CC=C1)NC(=O)NC(CC2=CC=CC=C2)C(=O)OC |
Löslichkeit |
49.8 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-[3-(morpholin-4-yl)propyl]-2-oxoacetamide](/img/structure/B14145074.png)
![(3-Nitro-1,5-dioxaspiro[5.5]undec-3-yl)methanol](/img/structure/B14145075.png)
![2-[(2-Phenylacetyl)amino]hexanoic acid](/img/structure/B14145079.png)

![2-Phenyl-6,7,8,9-tetrahydro-5H-1-thia-4,9a-diaza-cyclohepta[f]inden-10-one](/img/structure/B14145091.png)
![1-(4-aminofurazan-3-yl)-5-isopropyl-N-[1-(4-pyridyl)ethylideneamino]triazole-4-carboxamide](/img/structure/B14145097.png)
![[4-(Pyrazin-2-yl)piperazin-1-yl][2-(trifluoromethyl)phenyl]methanone](/img/structure/B14145101.png)

![4-{(2E)-2-[(2-methyl-2H-chromen-3-yl)methylidene]hydrazinyl}benzoic acid](/img/structure/B14145108.png)

![2-cyano-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B14145116.png)


